In Vivo Efficacy Comparison
In a head-to-head comparison using tumor xenograft models of multiple myeloma, DCZ5418 achieved significant antitumor effects at a lower administered dose than its predecessor DCZ0415 [1].
| Evidence Dimension | Effective in vivo dose for anti-multiple myeloma activity |
|---|---|
| Target Compound Data | 15 mg/kg |
| Comparator Or Baseline | DCZ0415 at 25 mg/kg |
| Quantified Difference | 40% lower dose (15 mg/kg vs. 25 mg/kg) |
| Conditions | Tumor xenograft mouse model |
Why This Matters
A lower efficacious dose suggests improved target engagement or pharmacokinetics, potentially reducing drug exposure and associated toxicity in subsequent in vivo studies.
- [1] Dong S, Hu K, Shi Y, Wang G, Yu D, Zhao Y, Zhang H, Wang Y, Sun H, Xu Z, Jia Q, Li Y, Li Y, Li B, Shi J, Zhu W. Design and synthesis of cantharidin derivative DCZ5418 as a TRIP13 inhibitor with anti-multiple myeloma activity in vitro and in vivo. Bioorg Med Chem Lett. 2024 Jan 15;97:129590. View Source
